Boiling Point: 4-Acetyl vs. 2-Acetyl Isomer
The predicted boiling point of 1‑(1H‑benzo[d]imidazol‑4‑yl)ethanone (424.5 ± 18.0 °C) is approximately 77 °C higher than that of its 2‑acetyl regioisomer (347.4 ± 25.0 °C) and approximately 115 °C higher than the N‑acetyl analog (309.5 ± 25.0 °C) [1][2]. This substantial difference, despite identical molecular formulae and similar molecular weights, reflects differential intermolecular hydrogen‑bonding networks arising from the proximity of the 4‑acetyl carbonyl to the imidazole N–H proton [1].
| Evidence Dimension | Predicted boiling point (°C) at 760 mmHg |
|---|---|
| Target Compound Data | 424.5 ± 18.0 °C |
| Comparator Or Baseline | 2‑acetyl isomer (CAS 939‑70‑8): 347.4 ± 25.0 °C; N‑acetyl isomer (CAS 18773‑95‑0): 309.5 ± 25.0 °C |
| Quantified Difference | ΔT_boil = +77.1 °C vs. 2‑acetyl; +115.0 °C vs. N‑acetyl |
| Conditions | Predicted values computed by ACD/Labs Percepta Platform and EPISuite; CAS 159724‑51‑3 value from chemdict.com predicted data. |
Why This Matters
Higher boiling point directly impacts distillation‑based purification strategy, thermal stability during solvent removal, and vapor‑phase handling; users procuring the 4‑isomer must account for different process engineering requirements compared to the lower‑boiling 2‑acetyl isomer.
- [1] Chemdict.com. CAS NO:159724-51-3; 1-(1h-benzo[d]imidazol-4-yl)ethanone – Predicted Properties. View Source
- [2] ChemSpider. 2-Acetylbenzimidazole Predicted Properties (ACD/Labs Percepta Platform). CSID: 63505. View Source
